An In-depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: Structure, Synthesis, and Applications in Advanced Biomaterials
An In-depth Technical Guide to (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane: Structure, Synthesis, and Applications in Advanced Biomaterials
This guide provides a comprehensive technical overview of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a functionalized organosiloxane with significant potential in the development of advanced biomaterials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, synthesis, and key applications, with a focus on its role in enhancing the performance of ophthalmic devices and drug delivery systems.
Introduction: The Versatility of Functionalized Siloxanes
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, also known as (methacryloxymethyl)heptamethyltrisiloxane, is a unique hybrid molecule that combines the properties of a methacrylate polymerizable group with a flexible trisiloxane backbone. This structure makes it a valuable monomer and surface modification agent in the creation of high-performance polymers. Its ability to act as a silane coupling agent allows for the formation of durable bonds between organic and inorganic materials, a critical attribute in the design of sophisticated medical devices and drug delivery platforms.[1][2][3][4]
The primary appeal of this molecule lies in its capacity to impart desirable properties such as high oxygen permeability, hydrophobicity, and flexibility to polymer systems. These characteristics are particularly sought after in the field of ophthalmology for the production of silicone hydrogel contact lenses, where patient comfort and corneal health are paramount.[5][6][7] Furthermore, the reactive methacrylate group provides a versatile handle for covalent immobilization onto surfaces, opening avenues for the development of drug-eluting medical devices and functionalized biomaterials.[8][9][10][11]
Chemical Structure and Physicochemical Properties
The unique attributes of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane stem directly from its molecular architecture. Understanding this structure is key to appreciating its function and reactivity.
Molecular Structure
The molecule consists of a central silicon atom bonded to a methyl group, a methacryloxymethyl group, and two trimethylsiloxy groups. The IUPAC name is [methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate.[12]
Caption: Chemical structure of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane.
Physicochemical Properties
A summary of the key physicochemical properties of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₈O₄Si₃ | [12] |
| Molecular Weight | 320.60 g/mol | [12] |
| Appearance | Colorless liquid | |
| Boiling Point | ~83 °C (estimated) | |
| Density | ~0.912 g/mL (for a related compound) | [13] |
| Refractive Index | ~1.41 (estimated) | |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform). Insoluble in water. |
Synthesis and Characterization
While specific, detailed synthesis and characterization data for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane are not widely published in peer-reviewed literature, a robust synthesis protocol can be proposed based on the well-established hydrosilylation reaction of a related compound.
Proposed Synthesis Protocol: Hydrosilylation
The most probable synthetic route is the platinum-catalyzed hydrosilylation of allyl methacrylate with 1,1,1,3,5,5,5-heptamethyltrisiloxane (also known as bis(trimethylsiloxy)methylsilane).[14][15] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group. Karstedt's catalyst is a common and effective catalyst for this transformation.[14][16]
Caption: Proposed synthesis workflow for (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane.
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert atmosphere of dry nitrogen.
-
Charging Reactants: The flask is charged with 1,1,1,3,5,5,5-heptamethyltrisiloxane, anhydrous toluene, and a free-radical inhibitor such as 4-hydroxy-TEMPO. The latter is crucial to prevent premature polymerization of the methacrylate group.[14]
-
Catalyst Addition: A solution of Karstedt's catalyst in xylene is added to the reaction mixture.
-
Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 60-80°C).[14]
-
Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) of the starting siloxane.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.
Characterization
Characterization of the final product is essential to confirm its identity and purity. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the trimethylsilyl protons (a sharp singlet around 0.1 ppm), the methyl group on the central silicon, the methylene protons of the methacryloxymethyl group, and the vinyl and methyl protons of the methacrylate group.[17][18][19]
-
¹³C NMR: Would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
²⁹Si NMR: Would show distinct signals for the different silicon environments (the central silicon and the two equivalent terminal silicon atoms).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the methacrylate group (around 1640 cm⁻¹), Si-O-Si stretching (a broad band around 1000-1100 cm⁻¹), and Si-C stretching. The absence of a Si-H peak would confirm the completion of the hydrosilylation reaction.[20][21]
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.[22][23][24][25][26]
Applications in Biomaterials and Drug Development
The dual functionality of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane makes it a valuable component in the formulation of advanced biomaterials, particularly in ophthalmology and for surface modification applications.
Ophthalmic Biomaterials: Silicone Hydrogel Contact Lenses
Silicone hydrogels are the state-of-the-art materials for soft contact lenses due to their high oxygen permeability, which is essential for maintaining corneal health during extended wear.[6][7] The incorporation of siloxane-containing monomers like (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is a key strategy to enhance oxygen transport through the hydrogel matrix.[6]
Mechanism of Action:
The high oxygen permeability of silicone-based materials is attributed to the high free volume and flexibility of the Si-O-Si bonds in the siloxane backbone.[6] By copolymerizing (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane with hydrophilic monomers (e.g., N-vinylpyrrolidone, N,N-dimethylacrylamide, or 2-hydroxyethyl methacrylate), a biphasic polymer network is created.[5][6][27] This network consists of oxygen-permeable silicone-rich domains and water-rich hydrophilic domains that provide comfort and wettability.
Experimental Protocol: Formulation of a Silicone Hydrogel
-
Monomer Mixture Preparation: A mixture of monomers is prepared, typically including (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane, a hydrophilic monomer, a cross-linking agent (e.g., ethylene glycol dimethacrylate), and a polymerization initiator (e.g., a photoinitiator for UV curing).
-
Molding: The monomer mixture is dispensed into contact lens molds.
-
Polymerization: The molds are exposed to UV light or heat to initiate polymerization and form the cross-linked hydrogel.
-
Hydration and Extraction: The cured lenses are removed from the molds and hydrated in a saline solution. This step also serves to extract any unreacted monomers.
-
Sterilization and Packaging: The final hydrated lenses are sterilized and packaged.
The inclusion of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is expected to significantly increase the oxygen permeability of the resulting hydrogel.[6][7][27] However, a balance must be struck, as higher concentrations of the hydrophobic siloxane can decrease the water content and surface wettability, potentially impacting comfort.[5] This trade-off is a central challenge in the formulation of silicone hydrogels.
| Formulation Component | Purpose | Expected Impact of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane |
| (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane | Oxygen permeability | Increases oxygen permeability |
| Hydrophilic Monomer (e.g., NVP, HEMA) | Water content, wettability | Balances the hydrophobicity of the siloxane |
| Cross-linking Agent (e.g., EGDMA) | Network integrity, mechanical strength | Contributes to the overall mechanical properties |
| Initiator (Photo or Thermal) | Initiates polymerization | - |
Surface Modification for Drug Delivery
The reactive methacrylate group of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane can be used to covalently immobilize the molecule onto the surface of biomaterials.[8][10][11] This surface modification can be used to alter the surface properties of a device or to create a platform for the subsequent attachment of therapeutic agents.
Mechanism of Surface Modification:
The process typically involves the initial treatment of a substrate (e.g., silica, glass, or a metal oxide) to create a surface rich in hydroxyl groups. The silane portion of the molecule can then react with these hydroxyl groups to form stable covalent bonds. The methacrylate group remains available for further reactions.
Caption: Workflow for surface modification and drug immobilization.
Potential Applications in Drug Development:
-
Drug-Eluting Stents: The surface of a coronary stent could be modified with this silane, and a drug such as an anti-proliferative agent could be subsequently attached to the methacrylate groups. This would allow for the controlled, localized release of the drug to prevent restenosis.
-
Antimicrobial Surfaces: An antimicrobial peptide or quaternary ammonium compound could be covalently attached to a silanized surface to create a medical device that resists bacterial colonization.[28]
-
Targeted Drug Delivery Vehicles: Silica nanoparticles could be surface-modified with this silane. The methacrylate groups could then be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
The covalent nature of the immobilization provides a more stable and durable attachment compared to simple physical adsorption, which is critical for the long-term performance of such devices.[8][10][11][28]
Safety and Handling
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is an irritant, particularly to the eyes. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is a highly versatile and valuable molecule for the development of advanced biomaterials. Its unique combination of a polymerizable methacrylate group and a flexible, oxygen-permeable siloxane backbone allows for the creation of materials with tailored properties. Its primary application in silicone hydrogel contact lenses has significantly improved patient outcomes by enhancing corneal health. Furthermore, its utility as a surface modification agent opens up exciting possibilities for the creation of drug-eluting medical devices and targeted drug delivery systems. As the demand for high-performance, functional biomaterials continues to grow, the importance of well-defined molecules like (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane in the researcher's toolbox will undoubtedly increase.
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